molecular formula C20H23FN4O3S B2803310 4-fluoro-N-{6-[(3-{[(oxolan-2-yl)methyl]carbamoyl}propyl)sulfanyl]pyridazin-3-yl}benzamide CAS No. 1105248-52-9

4-fluoro-N-{6-[(3-{[(oxolan-2-yl)methyl]carbamoyl}propyl)sulfanyl]pyridazin-3-yl}benzamide

Cat. No.: B2803310
CAS No.: 1105248-52-9
M. Wt: 418.49
InChI Key: AIOVPAKSQXBTDS-UHFFFAOYSA-N
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Description

4-fluoro-N-{6-[(3-{[(oxolan-2-yl)methyl]carbamoyl}propyl)sulfanyl]pyridazin-3-yl}benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with a fluorine atom and a pyridazinyl group, which is further functionalized with an oxolan-2-ylmethyl carbamoyl propyl sulfanyl moiety. The unique structure of this compound makes it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 4-fluoro-N-{6-[(3-{[(oxolan-2-yl)methyl]carbamoyl}propyl)sulfanyl]pyridazin-3-yl}benzamide involves multiple steps, including the formation of key intermediates and their subsequent coupling. One common synthetic route involves the following steps:

    Formation of the pyridazinyl intermediate: This step typically involves the reaction of a suitable pyridazine derivative with a thiol reagent to introduce the sulfanyl group.

    Introduction of the oxolan-2-ylmethyl carbamoyl group: This can be achieved through a carbamoylation reaction using oxolan-2-ylmethyl isocyanate.

    Coupling with the benzamide core: The final step involves the coupling of the functionalized pyridazinyl intermediate with a fluorobenzamide derivative under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial production methods for this compound would likely involve optimization of these steps to improve yield and purity, as well as scaling up the reactions to accommodate larger quantities.

Chemical Reactions Analysis

4-fluoro-N-{6-[(3-{[(oxolan-2-yl)methyl]carbamoyl}propyl)sulfanyl]pyridazin-3-yl}benzamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl groups in the compound can be reduced to alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom on the benzamide ring can be substituted with other nucleophiles under suitable conditions, such as using a nucleophilic aromatic substitution reaction with a strong nucleophile like sodium methoxide.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts or bases to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, and its unique structure makes it a valuable tool for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: The compound’s functional groups may interact with biological macromolecules, making it a potential candidate for studying enzyme inhibition or protein-ligand interactions.

    Medicine: The compound’s structural features suggest potential pharmacological activity, and it could be investigated for its effects on various biological targets, such as receptors or enzymes.

    Industry: The compound may find applications in the development of new materials or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism by which 4-fluoro-N-{6-[(3-{[(oxolan-2-yl)methyl]carbamoyl}propyl)sulfanyl]pyridazin-3-yl}benzamide exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Enzyme inhibition: The compound may bind to the active site of an enzyme, blocking its activity and affecting the biochemical pathway it regulates.

    Receptor modulation: The compound may interact with cell surface receptors, altering their signaling pathways and affecting cellular responses.

    Protein-ligand interactions: The compound may bind to specific proteins, affecting their structure and function.

Comparison with Similar Compounds

4-fluoro-N-{6-[(3-{[(oxolan-2-yl)methyl]carbamoyl}propyl)sulfanyl]pyridazin-3-yl}benzamide can be compared with other similar compounds, such as:

    4-fluoro-N-{6-[(3-{[(pyridin-2-yl)methyl]carbamoyl}propyl)sulfanyl]pyridazin-3-yl}benzamide: This compound features a pyridin-2-ylmethyl carbamoyl group instead of an oxolan-2-ylmethyl carbamoyl group, which may affect its chemical reactivity and biological activity.

    4-fluoro-N-{6-[(3-{[(morpholin-4-yl)methyl]carbamoyl}propyl)sulfanyl]pyridazin-3-yl}benzamide: This compound contains a morpholin-4-ylmethyl carbamoyl group, which may influence its solubility and interactions with biological targets.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-fluoro-N-[6-[4-oxo-4-(oxolan-2-ylmethylamino)butyl]sulfanylpyridazin-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN4O3S/c21-15-7-5-14(6-8-15)20(27)23-17-9-10-19(25-24-17)29-12-2-4-18(26)22-13-16-3-1-11-28-16/h5-10,16H,1-4,11-13H2,(H,22,26)(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIOVPAKSQXBTDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)CCCSC2=NN=C(C=C2)NC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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